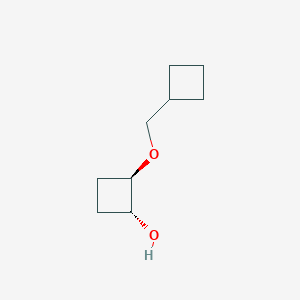

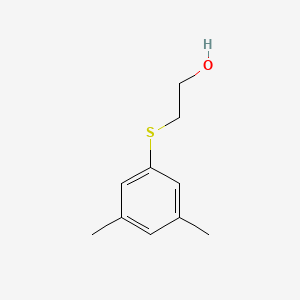

3,5-二甲苯硫醇乙醇

描述

Synthesis Analysis

The synthesis of thiophene derivatives can involve various methods, including reactions with copper(II) nitrate or nitric acid in the presence of sulfuric acid, as seen in the nitration of 2,5-dimethylthiophene and its derivatives . The formation of complex thiophene structures, such as dithienylmethanes, indicates the potential for diverse reactivity and synthetic pathways that could be relevant to the synthesis of 3,5-Dimethylphenylthioethanol.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, as demonstrated by the crystal structure analysis of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene . The exact symmetry and bond lengths observed in these molecules suggest that 3,5-Dimethylphenylthioethanol may also exhibit specific geometric and electronic characteristics that influence its reactivity and physical properties.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in weakly polar, aprotic solvents has been studied, showing the influence of solvent and substituents on reaction rates . This information could be extrapolated to understand the reactivity of 3,5-Dimethylphenylthioethanol under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the noncoplanar anti conformation and intermolecular hydrogen-bonding interactions of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene affect its solid-state conformation . Similarly, the electrochemical and optical properties of poly(3-methylthiophenes) derived from dimethyl bithiophene precursors are determined by the conformation of the starting dimers . These studies suggest that the physical and chemical properties of 3,5-Dimethylphenylthioethanol would also be significantly affected by its molecular conformation and substituent effects.

科学研究应用

增强材料特性

3,5-二甲苯硫醇乙醇衍生物已被用于改善材料特性。例如,将3,5-二甲苯基团接枝到聚氨酯(PU)共聚物上显着增强了其在极低温下的柔韧性。3,5-二甲苯基团的独特形状经过战略性设计,以破坏分子相互作用并干扰PU链之间的紧密接触,从而在低至-30 °C的温度下提高柔韧性,而不会损害环境温度下的拉伸和形状记忆性能(Chung等人,2012)。

化学合成和表征

该化合物也已用于化学合成和表征。在一项研究中,使用3,3'-, 3,4'-和4,4'-二甲基-2,2'-联噻吩作为起始分子,通过电合成制备后,研究了聚(3-甲基噻吩)的电化学和光学性质。然后根据力场MMP2计算确定的起始二聚体的构象来解释所得聚合物的性质(Arbizzani等人,1992)。

发光传感

此外,3,5-二甲苯硫醇乙醇衍生物已用于新型镧系(III)-有机框架的创建。这些骨架表现出Eu(3+)或Tb(3+)离子的尖锐发射带,并且对苯甲醛衍生物具有选择性敏感性,展示了它们作为这些化学物质的荧光传感器的潜力(Shi等人,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(3,5-dimethylphenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWRMYBOBPDQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)SCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988266 | |

| Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685892-26-6 | |

| Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 685892-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)